3,4-Dichlorophenol
Overview
Description
3,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O. It is a white crystalline solid with a phenolic odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pesticides, pharmaceuticals, and dyes .
Mechanism of Action
Target of Action
3,4-Dichlorophenol (3,4-DCP) is a chlorinated derivative of phenol . It primarily targets estrogen receptors (ER), androgen receptors (AR), and progesterone receptors (PR) . It acts as an agonist for ER, an antagonist for AR, and a weak inhibitor for PR . It also exhibits the ability to reverse the estrogen-related receptor (ERR) inhibition induced by 4-hydroxytamoxifen .
Mode of Action
It is known that it interacts with its targets (er, ar, pr) and influences their activities . For instance, it acts as an agonist for ER, meaning it binds to ER and activates it. Conversely, it acts as an antagonist for AR, meaning it binds to AR and inhibits its activity .
Biochemical Pathways
3,4-DCP affects various biochemical pathways. It is involved in the oxidative phosphorylation pathway . It is also known to undergo degradation by bacteria, which is considered a cost-effective and eco-friendly method of removing 3,4-DCP from the environment . The degradation process involves several steps, including hydroxylation, substitution, dechlorination, and ring-opening .
Result of Action
The molecular and cellular effects of 3,4-DCP’s action are largely dependent on its interaction with its targets. For instance, its agonistic action on ER can lead to the activation of estrogen-responsive genes, while its antagonistic action on AR can inhibit the activity of androgen-responsive genes . Additionally, 3,4-DCP has been found in industrial and domestic effluents, posing adverse effects on human health .
Action Environment
The action, efficacy, and stability of 3,4-DCP can be influenced by various environmental factors. For instance, the presence of carbonate and bicarbonate ions, common constituents found in wastewater and natural water matrices, can impact the reactivity of 3,4-DCP . These ions can inhibit the removal kinetics of 3,4-DCP, affecting its overall action and efficacy .
Biochemical Analysis
Biochemical Properties
3,4-Dichlorophenol is known to interact with certain biochemical entities. It has been identified as an estrogen receptor alpha agonist and an antagonist for the androgen receptor . It also exhibits weak inhibitory effects on the expression under the control of the progesterone receptor .
Cellular Effects
It has been detected in industrial and domestic effluents, suggesting potential adverse effects on human health . It is known to interact with estrogen and androgen receptors, which could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to act as an agonist for the estrogen receptor alpha and an antagonist for the androgen receptor suggests that it may bind to these receptors and influence their activity . This could potentially lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
It has been used in the oxidation process in laboratory studies, suggesting that it may undergo degradation over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions on the phenol ring .
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of phenol using chlorine gas. The process is conducted in a chlorination reactor where phenol is mixed with chlorine gas and a catalyst. The reaction mixture is then heated to facilitate the chlorination process. The resulting product is purified through distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanols.
Substitution: Various chlorinated derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorophenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and microbial degradation.
Medicine: It is used in the synthesis of pharmaceutical compounds with antimicrobial properties.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3,4-Dichlorophenol is one of several dichlorophenol isomers. Other similar compounds include:
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other isomers, it has different reactivity and applications, making it suitable for specific industrial and research purposes .
Properties
IUPAC Name |
3,4-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNBURPWRNALGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
Record name | 3,4-DICHLOROPHENOL | |
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DSSTOX Substance ID |
DTXSID7025005 | |
Record name | 3,4-Dichlorophenol | |
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Molecular Weight |
163.00 g/mol | |
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Physical Description |
3,4-dichlorophenol appears as needles (from benzene, petroleum ether) or light brown and yellow crystals. Odor threshold 100 micrograms/liter. Taste threshold 0.3 micrograms/liter in water. (NTP, 1992), Solid; [HSDB] Yellow solid; [MSDSonline] | |
Record name | 3,4-DICHLOROPHENOL | |
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Record name | 3,4-Dichlorophenol | |
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Boiling Point |
488.3 °F at 767 mmHg (NTP, 1992), 253 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 9,260 mg/L at 25 °C | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 3,4-Dichlorophenol | |
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Mechanism of Action |
Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, The aim of this study is to investigate the chemical retinoic acid (RA) disruption at the level of retinoid X receptor (RXR) functioning. This assay makes use of recombined human RXR gene and reporter gene yeast, which specifically expresses beta-galactosidase when incubated with exogenous 9-cis retinoic acid (9-cis RA). Agonistic and antagonistic actions of chemicals including a series of phenols, phthalates, organochlorine pesticides (OCPs) were tested in the absence and presence of 5 x 10-6 mol/L 9-cis RA, at which maximal beta-galactosidase activity could be induced. The results obtained reveal that some chemicals, e.g., 2-t-butylphenol, 2-isopropylphenol, 2,4-dichlorophenol (2,4-DCP), 3,4-dichlorophenol (3,4-DCP), 4-tert-octylphenol (4-t-OP) and hexachlorobenzene (HCB), are RXR agonists... | |
Record name | 3,4-DICHLOROPHENOL | |
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Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |
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Color/Form |
Needles from benzene-petroleum ether | |
CAS No. |
95-77-2 | |
Record name | 3,4-DICHLOROPHENOL | |
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Record name | Phenol, 3,4-dichloro- | |
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Melting Point |
151 to 154 °F (NTP, 1992), 68 °C | |
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Synthesis routes and methods
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Q1: What is the molecular formula and weight of 3,4-dichlorophenol?
A1: this compound has a molecular formula of C6H4Cl2O and a molecular weight of 163.00 g/mol.
Q2: Are there any studies comparing the structure of this compound to its phenolate form?
A2: Yes, a study investigated the crystal structures of this compound, its co-crystal with imidazole, and its co-crystal with tetramethylammonium 3,4-dichlorophenolate. These structures provide insights into the structural changes upon deprotonation and hydrogen bonding interactions. []
Q3: How are dichlorophenol isomers, including this compound, typically separated and quantified?
A3: Gas chromatography (GC) is a commonly employed technique for separating and quantifying dichlorophenol isomers. This method allows for the analysis of individual isomers in mixtures, even at low concentrations. [, ]
Q4: Can high-performance liquid chromatography (HPLC) be used to analyze this compound in complex mixtures?
A4: Yes, HPLC methods coupled with various detection techniques, such as ultraviolet (UV) detection, can be utilized for the analysis of this compound, particularly in complex matrices like cosmetics. [, ]
Q5: What are some analytical challenges associated with the determination of this compound in environmental samples?
A5: The high volatility of this compound poses a challenge during analysis, particularly in environmental samples. Specialized incubation and trapping apparatuses may be required to minimize losses during sample preparation and analysis. []
Q6: Is this compound biodegradable? If so, what are the main degradation pathways?
A6: Yes, this compound can be biodegraded under both aerobic and anaerobic conditions. Anaerobic degradation often involves reductive dechlorination, potentially leading to the formation of less chlorinated phenols like 4-chlorophenol. [, , , , ]
Q7: What factors can influence the anaerobic biodegradation rate of this compound in the environment?
A7: Several factors influence the anaerobic biodegradation rate of this compound, including compound concentration, sediment concentration, temperature, and pH. [] Generally, higher concentrations of this compound, lower sediment concentrations, lower temperatures, and pH values further from neutral tend to result in slower degradation rates.
Q8: Can microbial communities be adapted to enhance the biodegradation of this compound?
A8: Yes, studies have shown that microbial communities can be adapted to degrade this compound more efficiently. For instance, exposing anaerobic sewage sludge to pentachlorophenol can lead to the development of a microbial consortium capable of degrading this compound through sequential dechlorination. [, ]
Q9: How do different microbial communities dechlorinate this compound?
A9: Research indicates that different microbial communities exhibit regiospecific dechlorination of this compound. For example, communities adapted to 2,4-dichlorophenol tend to remove ortho-chlorines, while those adapted to this compound preferentially remove para-chlorines. []
Q10: Are there any alternative methods for degrading this compound besides biodegradation?
A10: Yes, advanced oxidation processes, such as the UV/H2O2 process, have demonstrated effectiveness in degrading this compound in water. This method utilizes UV irradiation to generate hydroxyl radicals from H2O2, which then oxidize and degrade the compound. [, ]
Q11: What are the potential environmental concerns associated with this compound?
A11: this compound is considered a priority pollutant due to its toxicity and persistence in the environment. It can bioaccumulate in aquatic organisms and potentially disrupt endocrine function. [, ]
Q12: What strategies can be employed to mitigate the environmental impact of this compound?
A12: Bioremediation using adapted microbial communities and advanced oxidation processes like UV/H2O2 are promising strategies for mitigating the environmental impact of this compound. [, , , , , , , , , ]
Q13: What is known about the toxicity of this compound?
A13: this compound is known to be toxic to various organisms, including humans. It can cause skin and eye irritation, and its metabolites may be carcinogenic. [, , ]
Q14: How does the toxicity of this compound compare to other dichlorophenol isomers?
A14: Studies have shown that the toxicity of dichlorophenols can vary depending on the position of the chlorine atoms. While direct comparisons are limited in the provided research, it's important to note that all dichlorophenols, including this compound, should be handled with caution due to their potential for toxicity. [, ]
Q15: Can this compound be used as a building block in chemical synthesis?
A16: Yes, this compound can be used as a starting material for the synthesis of various compounds, including bisphenols and sulfur-substituted phenoxypyridines, which have potential applications in materials science and pharmaceuticals. [, ]
Q16: What are some current research areas focused on this compound?
A17: Current research on this compound focuses on understanding its degradation pathways, developing efficient remediation strategies, and exploring its potential use in chemical synthesis while mitigating environmental risks. [, , , , , , , , , , ]
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